molecular formula C21H15ClN2O B4085506 3-anilino-6-chloro-4-phenylquinolin-2(1H)-one

3-anilino-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B4085506
M. Wt: 346.8 g/mol
InChI Key: QMXZFFBFCJBUQI-UHFFFAOYSA-N
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Description

3-Anilino-6-chloro-4-phenylquinolin-2(1H)-one (CAS 521328-20-1) is a specialized quinolin-2-one derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of structures recognized as privileged pharmacophores, known for exhibiting a broad spectrum of biological activities . Its molecular formula is C21H15ClN2O, with a molecular weight of 346.81 g/mol . Quinolin-2-one scaffolds, like the one forming the core of this compound, have been extensively investigated as a key structural motif in the development of novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Research indicates that the presence of a chlorine substituent at the 6-position of the quinoline ring can significantly enhance potency in inhibiting HIV-1 reverse transcriptase, aligning with established pharmacophore models for this target . The 3-anilino and 4-phenyl substituents are designed to interact with hydrophobic regions of the enzyme's allosteric pocket, while the carboxamide group is crucial for hydrogen bonding with key amino acid residues . Beyond its potential antiviral applications, the quinolin-2-one core is associated with diverse biological properties, including documented antitumor and antiproliferative activities against various cancer cell lines, making it a versatile scaffold for oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-anilino-6-chloro-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)20(21(25)24-18)23-16-9-5-2-6-10-16/h1-13,23H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXZFFBFCJBUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-6-chloro-4-phenylquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline, 6-chloro-4-phenylquinoline, and other reagents.

    Condensation Reaction: Aniline is reacted with 6-chloro-4-phenylquinoline under specific conditions to form the desired product. This reaction often requires the use of a catalyst and a suitable solvent.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

3-anilino-6-chloro-4-phenylquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

3-anilino-6-chloro-4-phenylquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 3-anilino-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors,

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 3-anilino-6-chloro-4-phenylquinolin-2(1H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines with ketones or aldehydes under acidic or basic conditions. For example, analogous quinolin-2-ones are synthesized via Friedländer annulation or Pfitzinger reactions . Optimization includes varying solvents (e.g., ethanol, acetic acid), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Monitoring via TLC or HPLC ensures intermediate formation. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at λ ~254 nm. Purity ≥95% is standard for research-grade compounds .
  • Structural Validation : Combine FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (quinoline ring protons at δ 7.0–8.5 ppm), and high-resolution mass spectrometry (HRMS) . For crystalline samples, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms bond lengths/angles (e.g., C-Cl ~1.74 Å) .

Q. What crystallographic tools are recommended for analyzing this compound’s solid-state structure?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure Solution : SHELXT for phase problem resolution via direct methods .
  • Refinement : SHELXL for least-squares refinement, addressing thermal parameters and hydrogen bonding (e.g., N-H⋯O interactions) .
  • Visualization : ORTEP-3 (for thermal ellipsoid plots) and WinGX for symmetry operations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodological Answer :

  • Disorder : Apply PART instructions in SHELXL to model split positions, followed by constrained refinement (ISOR, SIMU) .
  • Twinning : Use TWIN/BASF commands in SHELXL for twin-law refinement (e.g., 180° rotation about the c-axis). Validate with R₁/residual density maps .
  • Validation Tools : PLATON (ADDSYM) checks for missed symmetry, and checkCIF reports geometric outliers .

Q. What computational methods are suitable for studying this compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and calculate HOMO-LUMO gaps (e.g., predicting nucleophilic attack sites) .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water/DMSO) using GROMACS with CHARMM force fields .
  • Docking Studies : AutoDock Vina for ligand-protein interactions (e.g., kinase inhibition assays) .

Q. How can researchers design experiments to investigate the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Prepare buffer solutions (pH 1–13) and incubate samples at 37°C. Monitor degradation via UPLC-MS at 0, 24, 48 hrs. Identify hydrolytic byproducts (e.g., cleavage of the anilino group) .
  • Thermal Stability : Use TGA-DSC (heating rate 10°C/min, N₂ atmosphere) to determine decomposition onset temperatures. Pair with variable-temperature XRD to track polymorphic transitions .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing biological activity data (e.g., IC₅₀ values) derived from this compound?

  • Methodological Answer :

  • Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ ± SEM .
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude aberrant replicates.
  • Multivariate Analysis : PCA or PLS-DA (SIMCA software) to correlate structural features (e.g., Cl substituent position) with activity .

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths?

  • Methodological Answer :

  • Error Sources : Confirm basis set adequacy (e.g., 6-311++G** vs. def2-TZVP) and solvent effects in DFT .
  • XRD Limitations : Check for thermal motion (ADP values > 0.05 Ų) and hydrogen atom constraints in refinement .
  • Benchmarking : Compare with Cambridge Structural Database (CSD) entries for similar quinolinones (e.g., refcode XETVUO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-anilino-6-chloro-4-phenylquinolin-2(1H)-one
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3-anilino-6-chloro-4-phenylquinolin-2(1H)-one

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